

Application Notes and Protocols for (S)-(+)-Dimethindene Maleate in Cell Culture

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Compound of Interest

Compound Name: (S)-(+)-Dimethindene maleate

Cat. No.: B15611054

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These application notes provide detailed protocols for the use of **(S)-(+)-Dimethindene maleate**, a selective M2 muscarinic receptor and histamine H1 receptor antagonist, in two distinct cell culture applications: the generation and maintenance of extended pluripotent stem cells (EPSCs) and a functional cell-based assay to characterize its H1 receptor antagonism.

Introduction

(S)-(+)-Dimethindene is the active enantiomer of Dimethindene, a first-generation antihistamine. It functions as a potent and selective antagonist of the M2 muscarinic acetylcholine receptor and the histamine H1 receptor.^{[1][2]} This dual activity makes it a valuable tool for in vitro studies of signaling pathways and for specialized cell culture applications, such as the derivation of stem cells with enhanced developmental potential.^{[3][4][5][6][7][8]}

Data Presentation

Receptor Binding Affinity

The following table summarizes the binding affinities of (S)-(+)-Dimethindene for various receptors, providing a basis for determining appropriate concentrations in cell culture experiments.

Receptor Target	Species	Assay Type	pKi / (pA2)	Reference
Muscarinic M2	Human	Radioligand Binding	7.78	[1] [2]
Muscarinic M1	Human	Radioligand Binding	7.08	[1] [2]
Muscarinic M3	Human	Radioligand Binding	6.70	[1] [2]
Muscarinic M4	Human	Radioligand Binding	7.00	[1] [2]
Histamine H1	Guinea Pig	Functional Assay	(9.33)	
Histamine H1	Human	Radioligand Binding	7.48	[1] [2]

Agonist/Antagonist Potency

This table provides EC50 and IC50 values for relevant compounds in functional assays.

Assay Type	Cell Line	Agonist	Agonist EC50	Antagonist	Antagonist IC50/pA2	Reference
Calcium Flux	HRH1 Nomad	Histamine	6.93×10^{-8} M	-	-	[9]
β -arrestin Recruitment	HRH1 Nomad	Histamine	3.86×10^{-8} M	-	-	[9]
Guinea Pig Ileum Contraction	Primary Cells	Histamine	-	(R)-(-)-Dimethindene	9.42 (pA2)	
Guinea Pig Ileum Contraction	Primary Cells	Carbachol	-	(S)-(+)-Dimethindene	6.7 (pA2)	

Experimental Protocols

Application 1: Generation and Maintenance of Extended Pluripotent Stem Cells (EPSCs)

(S)-(+)-Dimethindene maleate is a key component of the "LCDM" chemical cocktail used to derive and maintain EPSCs, which possess both embryonic and extraembryonic developmental potential.[3][4][5][6][7][8]

Protocol: Conversion of Human Pluripotent Stem Cells (hPSCs) to EPSCs

1. Materials:

- **(S)-(+)-Dimethindene maleate** (e.g., Tocris, Cat. No. 1425)
- CHIR99021 (e.g., Tocris, Cat. No. 4423)
- Minocycline hydrochloride (e.g., Tocris, Cat. No. 3268)
- Human Leukemia Inhibitory Factor (hLIF)

- N2B27 basal medium
- Knockout Serum Replacement (KSR)
- GlutaMAX, Non-Essential Amino Acids (NEAA), Penicillin-Streptomycin, β -mercaptoethanol
- Mitomycin-C inactivated mouse embryonic fibroblasts (MEFs)
- Human pluripotent stem cells (hPSCs)

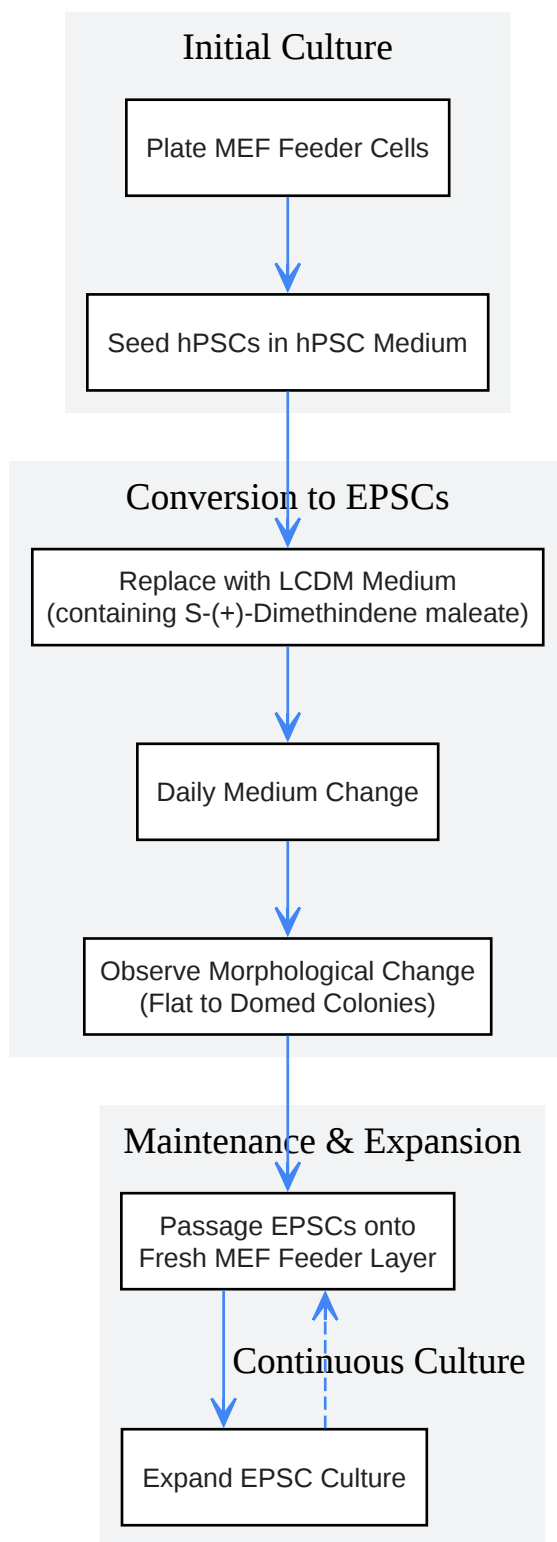
2. Preparation of Media:

- hPSC Medium: Standard culture medium for the specific hPSC line.
- LCDM Medium (for 100 mL):
 - To 99 mL of N2B27 basal medium, add:
 - 1 μ M CHIR99021 (from a 10 mM stock)
 - 2 μ M **(S)-(+)-Dimethindene maleate** (from a 10 mM stock)[\[7\]](#)
 - 2 μ M Minocycline hydrochloride (from a 10 mM stock)[\[7\]](#)
 - 10 ng/mL hLIF (from a 10 μ g/mL stock)[\[7\]](#)
 - Filter-sterilize the complete medium.

3. Experimental Workflow:

- Plate MEF Feeder Cells: Plate mitotically inactivated MEFs on gelatin-coated plates at an appropriate density.
- Seed hPSCs: Seed hPSCs onto the MEF feeder layer and culture in conventional hPSC medium until colonies are established.
- Initiate Conversion: When hPSC colonies are ready, replace the hPSC medium with LCDM medium.

- **Maintain EPSC Cultures:** Change the LCDM medium daily. Colonies will transition from a flat, primed morphology to dome-shaped colonies characteristic of EPSCs.
- **Passaging EPSCs:** Passage the dome-shaped EPSC colonies every 4-6 days using enzymatic or mechanical methods, re-plating them onto fresh MEF feeder layers in LCDM medium.



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Workflow for the conversion and maintenance of EPSCs.

Application 2: Functional Characterization of H1 Receptor Antagonism

This protocol describes a calcium flux assay to measure the antagonist effect of **(S)-(+)-Dimethindene maleate** on the histamine H1 receptor expressed in a recombinant cell line.

Protocol: Calcium Flux Assay in CHO-H1 Cells

1. Materials:

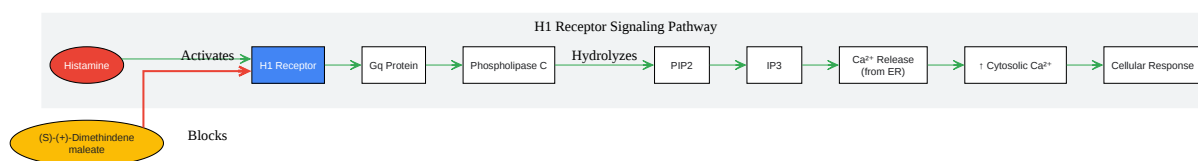
- **(S)-(+)-Dimethindene maleate**
- Histamine
- CHO cell line stably expressing the human histamine H1 receptor (CHO-H1)
- Appropriate cell culture medium (e.g., F-12K with 10% FBS)
- Fluo-4 AM or similar calcium-sensitive dye
- Assay Buffer (e.g., HBSS with 20 mM HEPES)
- Probenecid (optional, to prevent dye extrusion)
- Black, clear-bottom 96-well microplates

2. Preparation of Reagents:

- **Cell Plating:** Seed CHO-H1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
- **Compound Plate:** Prepare a dilution series of **(S)-(+)-Dimethindene maleate** in Assay Buffer. A typical concentration range would be 10 nM to 100 μ M. Also, prepare a solution of histamine at a concentration that elicits a sub-maximal response (e.g., EC80, approximately 100 nM).
- **Dye Loading Solution:** Prepare a solution of Fluo-4 AM in Assay Buffer, with or without probenecid, according to the manufacturer's instructions.

3. Experimental Workflow:

- Cell Plating: Seed CHO-H1 cells in a 96-well plate and incubate overnight.
- Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.
- Wash: Gently wash the cells with Assay Buffer to remove extracellular dye.
- Antagonist Incubation: Add the diluted **(S)-(+)-Dimethindene maleate** solutions to the respective wells and incubate for 15-30 minutes.
- Fluorescence Measurement: Place the plate in a fluorescence microplate reader.
- Agonist Addition: Program the instrument to add the histamine solution to all wells.
- Data Acquisition: Measure the fluorescence intensity over time to record the histamine-induced calcium flux. The antagonist effect of **(S)-(+)-Dimethindene maleate** will be observed as a reduction in the fluorescence signal.



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H1 receptor signaling and point of inhibition.

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